(2-Chlorophenyl)(2-methoxyphenyl)methanamine
CAS No.: 1179084-82-2
Cat. No.: VC3007765
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179084-82-2 |
|---|---|
| Molecular Formula | C14H14ClNO |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | (2-chlorophenyl)-(2-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 |
| Standard InChI Key | YVVAOCNJPROCGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N |
| Canonical SMILES | COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N |
Introduction
(2-Chlorophenyl)(2-methoxyphenyl)methanamine is an organic compound classified as an arylalkyl amine. It features two aromatic rings, one with a chlorine substituent and the other with a methoxy group. This compound has garnered attention in medicinal chemistry for its potential applications in developing pharmaceuticals that target various biological pathways .
Synthesis
The synthesis of (2-Chlorophenyl)(2-methoxyphenyl)methanamine typically involves the reaction of aromatic amines with chlorinated compounds. The choice of solvents, temperature, and reaction time significantly influences the yield and purity of the compound. Optimization of these parameters is crucial for achieving high-quality synthesis.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the spatial arrangement and bonding interactions of the compound.
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X-ray Crystallography: Offers detailed information about the crystal structure and molecular arrangement.
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Infrared Spectroscopy (IR) and Mass Spectrometry (MS): Used to obtain relevant data regarding the compound's properties.
Medicinal Chemistry
(2-Chlorophenyl)(2-methoxyphenyl)methanamine is of interest in medicinal chemistry due to its potential applications in developing pharmaceuticals. Its mechanism of action involves interaction with biological targets, such as receptors or enzymes relevant to neurotransmission or metabolic pathways.
Comparison with Other Compounds
While specific antitumor or anticancer activities of (2-Chlorophenyl)(2-methoxyphenyl)methanamine are not detailed in the available literature, other compounds with similar structural features have shown promising results in these areas. For example, compounds based on the 2-cyclopentyloxyanisole scaffold have demonstrated antitumor activity by inhibiting enzymes like COX-2 and PDE4B .
Future Research Directions
Future studies could focus on exploring the compound's antitumor or anticancer properties, as well as its potential interactions with biological targets. Additionally, optimizing synthesis methods to improve yield and purity could enhance its availability for further research.
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